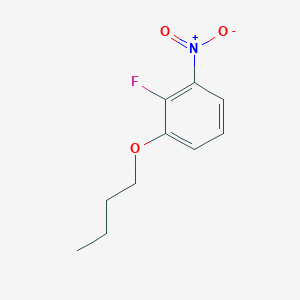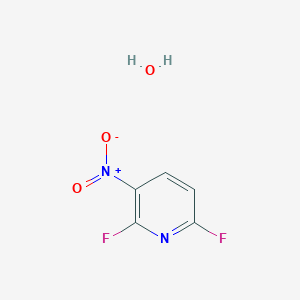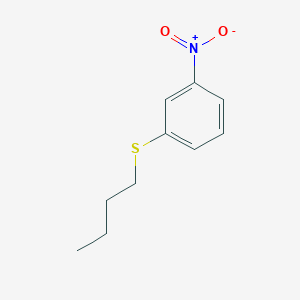
1-Butoxy-2-fluoro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C10H12FNO3. It is a derivative of nitrobenzene, where the benzene ring is substituted with a butoxy group, a fluoro group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butoxy-2-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe nitration step typically requires concentrated nitric acid and sulfuric acid as reagents, while the butoxylation step can be achieved using butanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Butoxy-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The nitro group activates the aromatic ring towards nucleophilic attack, allowing substitution reactions with nucleophiles such as amines and alkoxides.
Common Reagents and Conditions
NAS: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures (95–125°C) is commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
NAS: Substituted aromatic compounds with various nucleophiles.
Reduction: 1-Butoxy-2-fluoro-3-aminobenzene.
Oxidation: 1-Butoxy-2-fluoro-3-carboxybenzene.
Aplicaciones Científicas De Investigación
1-Butoxy-2-fluoro-3-nitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-butoxy-2-fluoro-3-nitrobenzene in chemical reactions involves the activation of the aromatic ring by the nitro group, making it more susceptible to nucleophilic attack. The fluoro group also influences the reactivity by withdrawing electron density from the ring, further enhancing its reactivity towards nucleophiles . The butoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
1-Butoxy-2-fluoro-4-nitrobenzene: Similar structure but with the nitro group in the para position.
1-Butoxy-2-chloro-3-nitrobenzene: Similar structure but with a chloro group instead of a fluoro group.
1-Butoxy-2-fluoro-3-aminobenzene: Reduction product of 1-butoxy-2-fluoro-3-nitrobenzene.
Uniqueness
This compound is unique due to the combination of the butoxy, fluoro, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Propiedades
IUPAC Name |
1-butoxy-2-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-2-3-7-15-9-6-4-5-8(10(9)11)12(13)14/h4-6H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFLJOFHYBYIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8025913.png)
![1-[(Methoxymethoxy)methyl]-3-nitrobenzene](/img/structure/B8025924.png)

